molecular formula C20H21N3O4S B5017478 ethyl [(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5017478
M. Wt: 399.5 g/mol
InChI Key: OQZYTVQVFZBWCI-SFQUDFHCSA-N
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Description

Ethyl [(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that features a thiazolidine ring, a pyrrole ring, and a dimethylamino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-4-27-18(24)13-23-19(25)17(28-20(23)26)12-16-6-5-11-22(16)15-9-7-14(8-10-15)21(2)3/h5-12H,4,13H2,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZYTVQVFZBWCI-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)N(C)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=CN2C3=CC=C(C=C3)N(C)C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 1H-pyrrole-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate and thiourea under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Ethyl [(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.

    Pyrrole derivatives: Compounds like indole and its derivatives, which share the pyrrole ring structure.

Uniqueness

Ethyl [(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its combination of thiazolidine, pyrrole, and dimethylamino groups, which confer distinct chemical and biological properties

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